molecular formula C17H16N4O4 B2969766 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034548-93-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2969766
CAS No.: 2034548-93-9
M. Wt: 340.339
InChI Key: ADLCLHSFLLSLQD-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrrole moiety and at the 5-position with a methyl-linked 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide group. The 2,3-dihydrobenzo[b][1,4]dioxine moiety contributes to lipophilicity and may enhance membrane permeability, while the 1-methylpyrrole group could influence electronic properties and π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-7-3-5-12(21)16-19-14(25-20-16)10-18-17(22)11-4-2-6-13-15(11)24-9-8-23-13/h2-7H,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLCLHSFLLSLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the pyrrole moiety: The 1-methyl-1H-pyrrole-2-carboxaldehyde can be synthesized separately and then coupled with the oxadiazole intermediate.

    Construction of the dihydrobenzo[b][1,4]dioxine ring: This involves the cyclization of a suitable precursor, such as a catechol derivative, with formaldehyde under acidic conditions.

    Final coupling: The oxadiazole-pyrrole intermediate is then coupled with the dihydrobenzo[b][1,4]dioxine derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amidine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole N-oxides, while reduction of the oxadiazole ring could produce amidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound could be explored for drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the pyrrole and dioxine rings could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Heterocycle Substituents Molecular Formula Key Features Reference
Target Compound 1,2,4-Oxadiazole - 3-(1-Methylpyrrole)
- 5-(Methyl-dihydrodioxine-carboxamide)
Likely C₁₈H₁₇N₅O₄* Methylpyrrole enhances steric bulk; dihydrodioxine increases lipophilicity
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 1,3,4-Oxadiazole - 5-(Dihydrodioxine)
- 2-(Dimethylpyrazole-carboxamide)
C₁₆H₁₅N₅O₄ 1,3,4-Oxadiazole isomer may reduce metabolic stability compared to 1,2,4-oxadiazole; dimethylpyrazole adds hydrophobicity
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide 1,2,4-Oxadiazole - 3-(1-Ethylpyrazole)
- 5-(Methyl-benzodioxole-carboxamide)
Likely C₁₇H₁₆N₆O₃ Ethylpyrazole increases lipophilicity; benzodioxole vs. dihydrodioxine alters electronic properties
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolidinone - Dihydrodioxine
- Fluorophenyl-dihydropyrrolopyrazine
Complex structure Fluorophenyl enhances target affinity; dihydropyrrolopyrazine introduces conformational rigidity

*Inferred from structural analogs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Melting Point (°C) LogP* Solubility
Target Compound ~379.36 Not reported ~2.5 (predicted) Low aqueous solubility (dihydrodioxine)
N-(5-(Dihydrodioxine)-1,3,4-oxadiazol-2-yl)-dimethylpyrazole-carboxamide 341.32 N/A ~2.8 Moderate (pyrazole)
N-((3-(1-Ethylpyrazole)-1,2,4-oxadiazol-5-yl)methyl)-benzodioxole-carboxamide ~368.35 Not reported ~3.0 Low (benzodioxole)

*Predicted using fragment-based methods.

Challenges and Opportunities

  • Synthetic Complexity : The methylpyrrole-dihydrodioxine combination may require multi-step synthesis, as seen in , but could improve target selectivity.
  • Lumping Strategies : Compounds with similar dihydrodioxine-carboxamide motifs (e.g., ) may be grouped for high-throughput screening, though substituent variations necessitate individual optimization .

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that incorporates a pyrrole ring and an oxadiazole moiety. This structural configuration suggests potential biological activities, particularly in the context of medicinal chemistry and drug development. The compound is of interest due to its potential applications in treating various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O3C_{14}H_{14}N_{4}O_{3} with a molecular weight of 286.28 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₄N₄O₃
Molecular Weight286.28 g/mol
InChI Key[InChI Key Here]
SMILES[SMILES Notation Here]

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. It may modulate the activity of various receptors or enzymes through non-covalent binding interactions, which can lead to alterations in cellular signaling pathways and biological responses.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds can inhibit various enzymes and proteins involved in cancer cell proliferation, such as:

  • Thymidylate Synthase
  • Histone Deacetylases (HDAC)
  • Topoisomerase II
  • Telomerase

A study highlighted that structural modifications on the oxadiazole core enhance cytotoxicity against malignant cells by selectively interacting with nucleic acids and enzymes critical for tumor growth .

Antimicrobial Properties

The 1,3,4-oxadiazole derivatives have also shown promising antimicrobial activities. They are effective against a range of bacterial and fungal strains due to their ability to disrupt microbial cell functions. The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory and Antioxidant Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, antioxidant activity has been demonstrated through various assays, indicating the potential for protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have evaluated the biological activities of oxadiazole-containing compounds:

  • Anticancer Efficacy : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated high cytotoxicity associated with specific structural modifications that enhance binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Activity : A study reported the synthesis of novel oxadiazole derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
  • Anti-inflammatory Studies : Research conducted on oxadiazole derivatives revealed their effectiveness in reducing inflammation in animal models by modulating immune response pathways .

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